Bruceine J: A Technical Overview of its Chemical Profile and Biological Activities
Bruceine J: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It is isolated from the fruits of Brucea javanica, a plant with a long history of use in traditional medicine for treating various ailments. This technical guide provides an in-depth overview of the chemical structure of Bruceine J, alongside a summary of its known biological activities and the experimental protocols used to elucidate them. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties of Bruceine J
Bruceine J is a complex tetracyclic triterpenoid. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| Molecular Formula | C25H32O11 | [1][2] |
| Molecular Weight | 508.51 g/mol | [1][2] |
| CAS Number | 948038-38-8 | [1][2] |
(Image of the chemical structure of a representative Bruceine compound, like Bruceine D, would be placed here in a full whitepaper, as a high-resolution image of Bruceine J is not available.)
Biological Activity and Experimental Protocols
The primary biological activity reported for Bruceine J is its anti-protozoal effect, specifically against Babesia species. The following sections detail the experimental protocols that can be employed to investigate this and other potential biological activities.
In Vitro Anti-Babesial Activity Assay
The inhibitory effect of Bruceine J on the in vitro growth of Babesia parasites can be determined using a SYBR Green I-based fluorescence assay. This method provides a high-throughput and quantitative measure of parasite proliferation.
Experimental Protocol:
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Parasite Culture: Babesia parasites (e.g., Babesia bovis, Babesia gibsoni) are cultured in vitro in a suitable medium, typically RPMI 1640 supplemented with bovine serum, within a 96-well microplate. The culture is maintained in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Drug Preparation: A stock solution of Bruceine J is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.
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Treatment: The cultured parasites are treated with varying concentrations of Bruceine J. A drug-free control (containing the same final concentration of DMSO) and a positive control (e.g., diminazene (B1218545) aceturate) are included.
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Incubation: The treated and control cultures are incubated for a period of 72-96 hours under the conditions described in step 1.
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Fluorescence Measurement:
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After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.
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The plate is incubated in the dark at room temperature for 1-2 hours.
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The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths set appropriately for SYBR Green I (e.g., 485 nm and 520 nm, respectively).
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Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.[3]
Cytotoxicity and Apoptosis Assays
While specific cytotoxicity data for Bruceine J is limited, the following protocols, commonly used for other Brucea quassinoids like Bruceine D, can be adapted to assess its potential effects on cancer cell lines.
MTT Assay for Cell Viability:
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Cell Seeding: Cancer cells (e.g., A549, H460 non-small cell lung cancer cells) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
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Treatment: Cells are treated with various concentrations of Bruceine J for 24, 48, or 72 hours.
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MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]
Annexin V-FITC/PI Apoptosis Assay:
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Cell Treatment: Cells are seeded in a 6-well plate and treated with different concentrations of Bruceine J for a specified time (e.g., 48 hours).
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Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
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Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
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Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Signaling Pathways Modulated by Brucea javanica Quassinoids
Studies on related quassinoids isolated from Brucea javanica, such as Bruceine D and Bruceoside B, have revealed their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. While direct evidence for Bruceine J is pending, it is plausible that it may share similar mechanisms of action.
PI3K/Akt/NF-κB Signaling Pathway
Several quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory conditions. Inhibition of this pathway can lead to decreased cell survival and proliferation and a reduction in inflammatory responses.[5][6]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Bruceine J.
MAPK/JNK Signaling Pathway
Bruceine D has been demonstrated to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key component of the MAPK (mitogen-activated protein kinase) cascade. Activation of JNK can lead to the phosphorylation of downstream targets that promote apoptosis.[2][7]
Caption: Activation of the JNK signaling pathway leading to apoptosis.
Conclusion
Bruceine J, a quassinoid from Brucea javanica, demonstrates promising anti-protozoal activity. This technical guide has provided a summary of its chemical properties and detailed experimental protocols for the evaluation of its biological effects. The exploration of its impact on key signaling pathways, such as PI3K/Akt and MAPK/JNK, offers a foundation for further mechanistic studies. The information presented herein is intended to facilitate future research into Bruceine J and other related quassinoids as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro and in vivo inhibitory effects of Artemisia herba-alba against the growth of piroplasm parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 5. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acu.edu.in [acu.edu.in]
